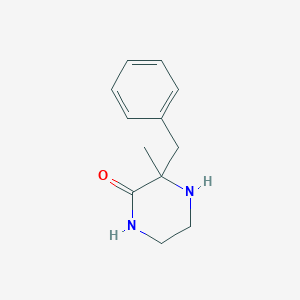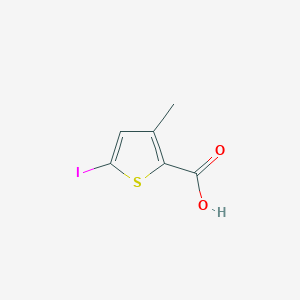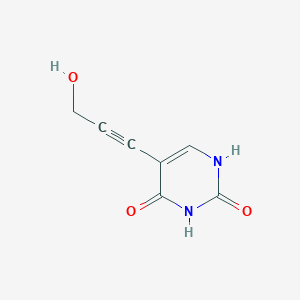
4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a methyloxy group, a methylsulfonyl group, and a pyridinyl group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Methyloxy Group: The methyloxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction using methylsulfonyl chloride and a base.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrimidine or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, boronic acids, and other nucleophiles or electrophiles under appropriate conditions (e.g., palladium-catalyzed coupling reactions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Wirkmechanismus
The mechanism of action of 4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)quinoline: Similar structure but with a quinoline ring instead of a pyrimidine ring.
Uniqueness
4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyrimidine is unique due to its specific combination of functional groups and the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C11H11N3O3S |
|---|---|
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
4-methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C11H11N3O3S/c1-17-10-7-9(8-3-5-12-6-4-8)13-11(14-10)18(2,15)16/h3-7H,1-2H3 |
InChI-Schlüssel |
FOUSJGAJKYJKJS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=C1)C2=CC=NC=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)








